molecular formula C8H13NO B6156206 6-(prop-2-en-1-yl)piperidin-2-one CAS No. 137521-34-7

6-(prop-2-en-1-yl)piperidin-2-one

Cat. No.: B6156206
CAS No.: 137521-34-7
M. Wt: 139.2
Attention: For research use only. Not for human or veterinary use.
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Description

6-(prop-2-en-1-yl)piperidin-2-one is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. This compound, specifically, has a prop-2-en-1-yl group attached to the piperidin-2-one core, making it a valuable intermediate in organic synthesis and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(prop-2-en-1-yl)piperidin-2-one can be achieved through various methods. One common approach involves the organophotocatalysed [1 + 2 + 3] strategy, which allows for the one-step synthesis of substituted 2-piperidinones from inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This method is advantageous due to its mild reaction conditions and high chemoselectivity.

Industrial Production Methods

Industrial production of this compound typically involves the hydrogenation of unsaturated δ-lactams or the oxidation of piperidines . These methods are preferred for their scalability and efficiency in producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(prop-2-en-1-yl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines and piperidinones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

6-(prop-2-en-1-yl)piperidin-2-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(prop-2-en-1-yl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug development and organic synthesis .

Properties

CAS No.

137521-34-7

Molecular Formula

C8H13NO

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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